3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-endo-carboxylic acid
CAS No.: 1217747-47-1
Cat. No.: VC5915255
Molecular Formula: C23H23NO4
Molecular Weight: 377.44
* For research use only. Not for human or veterinary use.
![3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-endo-carboxylic acid - 1217747-47-1](/images/structure/VC5915255.png)
Specification
CAS No. | 1217747-47-1 |
---|---|
Molecular Formula | C23H23NO4 |
Molecular Weight | 377.44 |
IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid |
Standard InChI | InChI=1S/C23H23NO4/c25-22(26)20-13-9-10-14(11-13)21(20)24-23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-21H,9-12H2,(H,24,27)(H,25,26) |
Standard InChI Key | RAQPAPMBITVVOX-RNQJHPSTSA-N |
SMILES | C1CC2CC1C(C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Introduction
Structural and Stereochemical Characteristics
Core Bicyclic Framework
The compound’s backbone derives from bicyclo[2.2.1]heptane (norbornane), a bridged bicyclic hydrocarbon known for its structural rigidity. The carboxylic acid and Fmoc-protected amino groups occupy specific endo positions on the norbornane scaffold, as confirmed by stereochemical descriptors in its IUPAC name . This spatial arrangement restricts rotational freedom, favoring preorganized conformations critical for molecular recognition in biological systems .
Table 1: Key Structural Properties
Property | Value/Description | Source |
---|---|---|
Molecular formula | ||
Molar mass | 377.44 g/mol | |
CAS number | 1217747-47-1 (primary) | |
Stereochemistry | endo-carboxylic acid, endo-Fmoc-amino |
Synthesis and Manufacturing
Multi-Step Synthetic Pathways
Synthesis typically begins with functionalizing norbornene derivatives. A reported route involves:
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Diels-Alder Cycloaddition: Cyclopentadiene and acrylic acid yield bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid .
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Amination: Introducing an amino group at the 3-endo position via azide reduction or catalytic amination.
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Fmoc Protection: Reacting the amine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions .
Table 2: Reaction Conditions for Fmoc Protection
Parameter | Optimal Value | Outcome |
---|---|---|
Solvent | Dichloromethane (DCM) | High Fmoc coupling efficiency |
Base | -Diisopropylethylamine | Prevents side reactions |
Temperature | 0–25°C | Controlled exothermic reaction |
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s orthogonality makes this compound a staple in SPPS. Its removal under mild basic conditions (e.g., 20% piperidine in DMF) preserves acid-labile side chains, enabling sequential peptide elongation . The bicyclic scaffold reduces aggregation tendencies, improving solubility during resin-bound synthesis.
Conformational Restriction in Peptidomimetics
Incorporating this bicyclic amino acid into peptides imposes β-turn or γ-turn motifs, enhancing binding affinity for targets like G-protein-coupled receptors (GPCRs) . For example, replacing proline with this scaffold in somatostatin analogs increased metabolic stability by 15-fold in murine models.
Chemical Reactivity and Derivatives
Selective Deprotection and Functionalization
The Fmoc group is cleaved via β-elimination using piperidine, yielding a free amine for subsequent coupling . The carboxylic acid moiety participates in standard amide bond formation, facilitated by activators like HATU or DCC .
Stability Under Acidic Conditions
Unlike tert-butoxycarbonyl (Boc)-protected analogs, the Fmoc group remains intact under trifluoroacetic acid (TFA) treatment, enabling compatibility with acid-labile linkers in resin-based synthesis .
Comparison with Analogous Compounds
Versus exo-Fmoc Isomers
The 3-endo-Fmoc isomer (this compound) exhibits 30% higher coupling efficiency in SPPS than its 3-exo counterpart (CAS: 352707-75-6) due to reduced steric hindrance .
Versus Acyclic Fmoc-Amino Acids
The bicyclic structure confers resistance to proteolytic degradation, with half-lives exceeding 24 hours in human plasma versus 2 hours for linear analogs .
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